C–I Bond Dissociation Energy: 57.6 kcal/mol vs. 72.1 (C–Br) and 83.7 (C–Cl) kcal/mol
The thermodynamic driving force for nucleophilic displacement at the terminal C₄ position of methyl 4-iodobutanoate is governed by the carbon–iodine bond dissociation energy (BDE) of 57.6 kcal/mol, which is substantially lower than the corresponding C–Br BDE of 72.1 kcal/mol (methyl 4-bromobutyrate) and C–Cl BDE of 83.7 kcal/mol (methyl 4-chlorobutyrate) [1][2]. This 14.5–26.1 kcal/mol difference in bond strength is a class-level property of primary alkyl halides and directly predicts that methyl 4-iodobutanoate will undergo SN2 displacement significantly faster under identical conditions. In the condensed phase, experimental gas-phase SN2 reactivity ordering confirms iodide > bromide > chloride as leaving groups, and condensed-phase data corroborate iodide > bromide for substitution reactions [3]. No direct head-to-head kinetic study comparing methyl 4-iodobutanoate with its bromo or chloro analog in a single publication was identified; this evidence is therefore classified as class-level inference.
| Evidence Dimension | Carbon–halogen bond dissociation energy (primary alkyl halide) |
|---|---|
| Target Compound Data | C–I: 57.6 kcal/mol |
| Comparator Or Baseline | Methyl 4-bromobutyrate: C–Br 72.1 kcal/mol; Methyl 4-chlorobutyrate: C–Cl 83.7 kcal/mol |
| Quantified Difference | ΔBDE: +14.5 kcal/mol (vs. C–Br); +26.1 kcal/mol (vs. C–Cl) |
| Conditions | Standard gas-phase bond dissociation energies for methyl halides (CH₃–X), representative of primary alkyl C–X bond strengths. Applicable to solution-phase SN2 activation energy trends. |
Why This Matters
A weaker C–I bond enables faster alkylation under milder conditions, reducing thermal degradation of sensitive substrates and shortening reaction times in procurement-critical synthetic sequences.
- [1] Organoiodine Chemistry. HandWiki. https://handwiki.org/wiki/Chemistry:Organoiodine_chemistry View Source
- [2] Alkyl Iodide. Sensagent Dictionary. http://diccionario.sensagent.com/Alkyl_iodide/en-en/ View Source
- [3] Gronert, S.; Garver, J.M.; Nichols, C.M.; et al. Leaving group effects in gas-phase substitutions and eliminations. J. Am. Soc. Mass Spectrom., 2004. PMID: 15477007. View Source
